molecular formula C14H16ClN3O2S B8726096 2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine

2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine

Cat. No.: B8726096
M. Wt: 325.8 g/mol
InChI Key: QAPKHTXXRUBGMO-UHFFFAOYSA-N
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Description

2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Methylation: The methyl group at the 5-position can be introduced using methylating agents like methyl iodide in the presence of a base.

    Sulfonylation: The sulfonyl group can be introduced by reacting the compound with a sulfonyl chloride derivative under basic conditions.

    Final Coupling: The final step involves coupling the sulfonylated pyrimidine with the appropriate amine derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group, to form sulfoxides or sulfones.

    Coupling Reactions: The pyrimidine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyrimidine: Lacks the sulfonyl and phenyl groups, making it less complex.

    N-(2-Phenylsulfonyl)pyrimidin-4-amine: Similar structure but without the chlorine and methyl groups.

    2-Chloro-N-phenylpyrimidin-4-amine: Similar but lacks the sulfonyl and methyl groups.

Uniqueness

2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, enhances its potential as an enzyme inhibitor and its utility in various chemical reactions.

Properties

Molecular Formula

C14H16ClN3O2S

Molecular Weight

325.8 g/mol

IUPAC Name

2-chloro-5-methyl-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C14H16ClN3O2S/c1-9(2)21(19,20)12-7-5-4-6-11(12)17-13-10(3)8-16-14(15)18-13/h4-9H,1-3H3,(H,16,17,18)

InChI Key

QAPKHTXXRUBGMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC=CC=C2S(=O)(=O)C(C)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 730 mg of NaH in a mixture of DMF/DMSO (25/2.5 ml) is added drop-wise at 0° C., 2.53 g (12.69 mmol) of 2-(iso-propylsulfonyl)benzenamine in DMF/DMSO (10 ml, ratio 9/1). The solution is stirred 30 minutes at 0° C. and 4.11 g (25.3 mmol, 2 eq.) of 2,4-dichloro-5-methylpyrimidine diluted in 10 ml of DMF/DMSO (ratio: 9/1) is added dropwise. The solution is warmed-up to room temperature and stirred overnight. After work-up, the crude product is directly crystallized from cold CH3CN in several batches to afford 2-chloro-N-(2-(iso-propylsulfonyl)phenyl)-5-methylpyrimidin-4-amine as pale creamy colored crystals: ESMS m/z 326.1 (M+H+).
Name
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Quantity
4.11 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 40.0 mg, 1.00 mmol) in 2 mL of DMF at room temperature was added 1-amino-2-(isopropylsulphonyl)benzene (0.20 g, 1.0 mmol) as a solid in 3 portions. After 30 minutes of stirring at room temperature, 2,4-dichloro-5-methylpyrimidine (0.17 g, 1.0 mmol) was added as a solution in 1 mL DMF. The reaction mixture stirred for 3 h at room temperature. The reaction was quenched with saturated sodium bicarbonate solution and the solution extracted ethyl acetate. The organic layers were combined, washed with saturated sodium chloride solution, dried with sodium sulfate, filtered and concentrated. The crude residue was purified by silica gel chromatography (0-30% ethyl acetate:heptane) to afford the desired compound as an off-white solid (78 mg, 24% yield). MS/ES+: m/z=326.
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
24%

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